Enkephalin, met(2)-pro(5)- is a synthetic analog of the endogenous opioid peptide Met-enkephalin, which is known for its analgesic properties and role in modulating pain and reward pathways in the central nervous system. This specific analog features a substitution of proline at the fifth position and methionine at the second position of the peptide sequence. The structure and modifications of this compound enhance its stability against enzymatic degradation, thereby improving its potential therapeutic applications.
Enkephalins are classified as endogenous opioid peptides that bind to opioid receptors, specifically the mu, delta, and kappa receptors. They are derived from larger precursor proteins, such as preproenkephalin. The specific analog met(2)-pro(5)-enkephalin is synthesized to investigate its pharmacological properties and potential as a therapeutic agent in pain management and other conditions related to the opioid system.
The synthesis of met(2)-pro(5)-enkephalin typically employs solid-phase peptide synthesis or liquid-phase synthesis techniques. One common method involves using Nα-Boc-chemistry, which allows for selective protection and deprotection of amino acid side chains during the synthesis process. This method has been shown to yield high-purity products (greater than 97%) when followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.
The synthesis process includes:
The molecular formula for met(2)-pro(5)-enkephalin can be represented as C₁₁H₁₄N₂O₃S, with a molecular weight of approximately 246.30 g/mol. The peptide sequence typically consists of five amino acids arranged as follows: Tyr-Gly-Gly-Phe-Met, with specific modifications at positions 2 and 5.
The chemical reactivity of met(2)-pro(5)-enkephalin is primarily influenced by its peptide bonds and functional groups. It can undergo hydrolysis in biological systems, but modifications like the introduction of proline increase resistance to proteolytic enzymes.
In vitro studies have demonstrated that analogs with proline substitutions show improved stability compared to native enkephalins. This stability translates into prolonged bioactivity and potential therapeutic efficacy .
Met(2)-pro(5)-enkephalin acts primarily through binding to opioid receptors, leading to several intracellular signaling cascades. Upon binding:
Research indicates that enkephalins modulate pain perception by acting on both spinal and supraspinal sites within the central nervous system, influencing both acute and chronic pain responses .
Scientific Uses
The primary applications of met(2)-pro(5)-enkephalin include:
Through ongoing research, this compound may lead to new insights into opioid pharmacology and potential therapeutic avenues for managing pain without the adverse effects associated with traditional opioids.
Enkephalins, comprising methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) and leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), represent an evolutionarily ancient neuropeptide system. Their precursor gene, proenkephalin (PENK), emerged before the divergence of Protostomes and Deuterostomes ~670 million years ago. Notably, both met-enkephalin and delta opioid receptors are present in mollusks like the octopus, indicating deep conservation of this signaling pathway [1] [7]. In vertebrates, enkephalins regulate stress responses, nociception, and immune function—roles refined through selective pressures. For example, avian studies show that stressors like water deprivation significantly upregulate adrenal PENK expression and increase plasma met-enkephalin levels, paralleling corticosterone elevation. This co-activation suggests enkephalins are integral to the hypothalamic-pituitary-adrenal (HPA) axis across species [7].
The adrenal medulla serves as a critical extra-neural source of enkephalins, particularly during stress. In water-deprived chickens, met-enkephalin concentrations decrease in adrenal tissue due to enhanced release, while PENK mRNA increases—demonstrating dynamic feedback between synthesis and secretion [7]. This endocrine role is conserved in mammals, where adrenal-derived enkephalins modulate inflammation and analgesia peripherally [1] [6].
Receptor co-evolution is equally significant: opioid and adrenergic receptors share transmembrane domains involved in heterodimerization and allosteric modulation. These structural similarities suggest descent from a common primordial receptor. For instance, morphine enhances adrenergic activity in cardiac tissue without binding adrenergic receptors directly, implying deeply integrated signaling [9].
Table 1: Evolutionary Conservation of Enkephalin Functions
Function | Vertebrate Examples | Invertebrate Evidence |
---|---|---|
Stress Response Modulation | Adrenal PENK upregulation in chickens [7] | Chromaffin cell enkephalin release in hypoxia [7] |
Immune Modulation | T-cell proliferation in mammals [5] | Phagocytosis stimulation in mollusks [1] |
Receptor Crosstalk | Opioid-adrenergic heterodimers in mammals [9] | Shared ligand-binding modules in primordial receptors [9] |
The core pentapeptide motif (YGGF) is indispensable for receptor engagement. Modifications to this region, such as Tyr¹ substitution or Met⁵ deletion, abolish bioactivity by disrupting docking to opioid receptors. However, C-terminal extensions generate functionally diverse peptides:
Synthetic modifications further alter pharmacokinetics and receptor specificity:
The enkephalin derivative E10 (AGGFL) exemplifies structure-function tailoring. By replacing Tyr¹ with Ala, E10 escapes enzymatic cleavage while retaining delta-receptor binding. In murine wound models, E10 accelerates re-epithelialization by elevating epidermal growth factor (EGF) by 2.4-fold compared to controls [8].
Metabolic stability represents a key distinction. Endogenous enkephalins have plasma half-lives of 2–5 minutes due to rapid hydrolysis by aminopeptidases N/CD10 and enkephalinases. Synthetic analogues address this via:
Receptor selectivity profiles also differ markedly:
Functional outcomes highlight therapeutic advantages of synthetics:
Table 2: Comparative Properties of Enkephalin Analogues
Analog | Structural Modification | Receptor Selectivity | Primary Functional Advantage |
---|---|---|---|
MERF | Arg⁶-Phe⁷ C-terminal extension | μ > δ | HPA axis activation [10] |
DADN | D-Ala², D-Nle⁵ | μ-specific | Prolonged neuroendocrine effects [10] |
E10 (AGGFL) | Tyr¹→Ala | δ-specific | Enhanced wound healing via EGF [8] |
Biphalin | Dimeric enkephalin hydrazide | μ/δ balanced | BBB penetration [3] |
OGF (Met-enkephalin) | None (native) | OGFr-specific | Cell cycle arrest in neoplasia [2] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8